An In-Depth Technical Guide to Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[3,2-b]pyrrole Scaffold
The thieno[3,2-b]pyrrole heterocyclic system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, rich electron density, and ability to participate in hydrogen bonding interactions make it an attractive core for the design of biologically active molecules and functional organic materials. This guide focuses on a key derivative, ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, a versatile building block for the synthesis of a diverse range of functionalized compounds. The strategic placement of the bromine atom and the ethyl carboxylate group provides orthogonal handles for further chemical modifications, making it a valuable intermediate for drug discovery and development.
Derivatives of the thieno[3,2-b]pyrrole core have demonstrated a wide spectrum of biological activities, including antiviral (e.g., against Chikungunya virus) and anti-parasitic (e.g., against Giardia duodenalis) properties.[1][2] The core structure can be considered a bioisostere of indole, a common motif in many pharmaceuticals, which further underscores its potential in medicinal chemistry. This guide will provide a comprehensive overview of the known chemical and physical properties of ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, detailed synthetic approaches, and its applications as a precursor to more complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. While specific experimental data for ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is not extensively documented in publicly available literature, we can infer and compare its properties with closely related analogues.
Table 1: Physicochemical Properties of Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate and Related Compounds
| Property | Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| CAS Number | 332099-35-1[3] | 332099-36-2[4] | 238749-50-3[5] |
| Molecular Formula | C₉H₈BrNO₂S | C₇H₄BrNO₂S[4] | C₉H₈BrNO₂S[5] |
| Molecular Weight | 274.13 g/mol | 246.08 g/mol [4] | 274.13 g/mol [5] |
| Appearance | Likely a solid | Solid | Solid |
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | 487.4±40.0 °C at 760 mmHg (Predicted)[4] | Not reported |
| Solubility | Sparingly soluble in water (Predicted) | Not reported | Sparingly soluble in water[5] |
| pKa | Not reported | Not reported | 13.72±0.30 (Predicted)[5] |
Note: Some data for the parent carboxylic acid and the 2-bromo isomer are predicted values and should be treated as estimates.
Synthesis and Reactivity: A Modular Approach
The synthesis of the thieno[3,2-b]pyrrole core generally involves a multi-step sequence, starting from appropriately substituted thiophenes or pyrroles, followed by cyclization to form the fused bicyclic system.[6]
General Synthetic Strategy
A common and effective strategy for constructing the functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylate core involves the following key transformations:
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Synthesis of a Substituted Thiophene Precursor: This is often the starting point, with the Gewald reaction being a prominent method for preparing 2-aminothiophene-3-carboxylates.[6]
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Formation of the Pyrrole Ring: The pyrrole moiety is then constructed onto the thiophene core. The Hemetsberger–Knittel cyclization is a classic and effective method for this transformation.[6]
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Functionalization: Subsequent modifications, such as bromination, can be carried out on the formed thieno[3,2-b]pyrrole scaffold.
Experimental Protocol: Synthesis of the Thieno[3,2-b]pyrrole Core
The following is a representative, generalized protocol for the synthesis of the thieno[3,2-b]pyrrole scaffold, which can be adapted for the synthesis of the title compound.
Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction) [6]
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To a round-bottomed flask, add acetophenone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 ml).
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To this mixture, add elemental sulfur powder (0.1 mol) and diethylamine (20 ml).
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Heat the reaction mixture to 55-65 °C with stirring for 2 hours.
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After the reaction is complete, cool the mixture in a refrigerator overnight.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Step 2: Formation of the Pyrrole Ring (Hemetsberger-Knittel type cyclization)
Reactivity and Further Functionalization
The ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate molecule offers several sites for further chemical modification, making it a versatile intermediate.
-
N-Functionalization: The nitrogen atom of the pyrrole ring can be readily alkylated or arylated using a suitable base, such as sodium hydride, followed by the addition of an electrophile (e.g., alkyl or aryl halide).[6]
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by coupling with amines. This is a common strategy in the development of bioactive compounds.
-
Cross-Coupling Reactions at the Bromine Position: The bromine atom at the 3-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to further explore the structure-activity relationship of thieno[3,2-b]pyrrole derivatives.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the proton on the pyrrole ring, and a singlet for the proton on the thiophene ring. The NH proton of the pyrrole will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bicyclic aromatic system.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹). An N-H stretching band for the pyrrole amine is also expected (around 3300-3500 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (274.13 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature of the molecular ion and bromine-containing fragments.
Applications in Drug Discovery and Materials Science
The thieno[3,2-b]pyrrole scaffold is of significant interest to researchers in drug discovery and materials science.
-
Medicinal Chemistry: As mentioned, derivatives of this scaffold have shown promise as antiviral and anti-parasitic agents.[1][2] The ability to functionalize the core at multiple positions allows for the generation of large libraries of compounds for high-throughput screening and lead optimization.
-
Organic Electronics: The extended π-system of the thieno[3,2-b]pyrrole core makes it a candidate for use in organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of various substituents can be used to tune the electronic properties of these materials.
Conclusion
Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a valuable and versatile building block in organic synthesis. Its chemical and physical properties, coupled with its multiple points for functionalization, make it a key intermediate for the development of novel compounds with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its known characteristics, synthetic strategies, and potential uses, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential.
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ethyl 3-broMo-4H-thieno[3,2-b]pyrrole-5- carboxylate - NextSDS. NextSDS. Available at: [Link]
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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | C9H9NO2S | CID 292163 - PubChem. PubChem. Available at: [Link]
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